Benzofuran-6-ylboronic acid
Description
Significance of Organoboronic Acids in Modern Organic Chemistry
Organoboronic acids, characterized by the general formula R-B(OH)₂, are a cornerstone of modern organic synthesis. wikipedia.org Their importance stems from a unique combination of stability, reactivity, and functional group tolerance. boronmolecular.com These compounds are typically stable, crystalline solids that are often amenable to purification by recrystallization and can be stored for extended periods. boronmolecular.com
One of the most prominent applications of organoboronic acids is their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. boronmolecular.comnih.gov This palladium-catalyzed reaction forms a new carbon-carbon bond between the organic group of the boronic acid and an organohalide, providing a powerful method for constructing complex molecular frameworks. boronmolecular.comnih.gov The mild reaction conditions and broad substrate scope have made the Suzuki-Miyaura coupling a staple in the pharmaceutical and agrochemical industries. boronmolecular.com
Beyond cross-coupling reactions, organoboronic acids exhibit a range of other useful reactivities. nih.gov They are mild Lewis acids, a property that allows them to reversibly form covalent complexes with diols, such as those found in sugars and other biologically relevant molecules. wikipedia.orgboronmolecular.com This characteristic has been exploited in the development of sensors for saccharide detection and in molecular recognition systems. wikipedia.orgboronmolecular.com Furthermore, the applications of boronic acids are expanding into materials science for the creation of covalent organic frameworks and as therapeutic agents themselves. nih.gov The low inherent toxicity of many boronic acids and their degradation to boric acid, a naturally occurring compound, often categorizes them as 'green' compounds. boronmolecular.commdpi.com
The Benzofuran (B130515) Nucleus: Intrinsic Chemical and Biological Attributes
The benzofuran scaffold, consisting of a furan (B31954) ring fused to a benzene (B151609) ring, is a privileged heterocyclic system found in a vast number of natural products and synthetic compounds. nih.govcuestionesdefisioterapia.com This structural motif is associated with a broad spectrum of biological and pharmacological activities. nih.govmedcraveonline.com
Naturally occurring benzofuran derivatives have been isolated from various plant species and demonstrate a range of potent biological effects, including antimicrobial, antiviral, antioxidant, and antitumor activities. nih.govmedcraveonline.com This has made the benzofuran nucleus a focal point for medicinal chemists and drug discovery programs. nih.govmdpi.com Synthetic derivatives have also been extensively explored, leading to the development of compounds with anti-inflammatory, analgesic, anticonvulsant, and anti-HIV properties. nih.gov
The chemical properties of the benzofuran ring system allow for functionalization at various positions, enabling the synthesis of diverse libraries of compounds for biological screening. mdpi.comacs.org The electronic nature of the ring can be modulated by the introduction of different substituents, which in turn influences the biological activity of the resulting molecules. mdpi.com For instance, studies have shown that the position of substituents, such as methoxy (B1213986) groups on the benzofuran ring, can significantly impact the potency of the compound. mdpi.com
Positional Derivatization of Benzofuran with Boronic Acid Functionality: Specific Focus on the 6-Position
The introduction of a boronic acid group onto the benzofuran scaffold creates a versatile synthetic intermediate that combines the inherent properties of both moieties. The position of this derivatization is crucial as it dictates the regiochemical outcome of subsequent reactions. Benzofuran-6-ylboronic acid, with the boronic acid functionality at the 6-position of the benzene ring, is a key building block for accessing a specific region of the molecule for further elaboration.
The synthesis of benzofuran boronic acids can be achieved through various methods, often involving the lithiation of a bromo-benzofuran precursor followed by quenching with a trialkyl borate (B1201080). acs.org The specific synthesis of the 6-yl isomer provides a handle for introducing a wide array of substituents at this position via reactions like the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships in drug discovery programs by coupling different aryl or heteroaryl halides to the 6-position of the benzofuran core. umich.edu
Research has demonstrated the utility of benzofuran boronic acids in the construction of complex heterocyclic systems. For example, benzofuran-7-ylboronic acid has been used in Suzuki coupling reactions to prepare advanced intermediates for further chemical transformations. researchgate.net The reactivity and utility of the 6-yl isomer are analogous, providing a complementary tool for synthetic chemists. The precise physicochemical properties of this compound are critical for its application in synthesis.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 851525-10-5 | sigmaaldrich.combldpharm.com |
| Molecular Formula | C₈H₇BO₃ | sigmaaldrich.comchembk.com |
| Molecular Weight | 161.95 g/mol | bldpharm.comchembk.com |
| Purity | ≥95% | sigmaaldrich.com |
| IUPAC Name | (1-benzofuran-6-yl)boronic acid | sigmaaldrich.com |
| InChI Key | IBCSNLAKMCMGCZ-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES | OB(C1=CC=C2C=COC=2C1)O | bldpharm.com |
Structure
2D Structure
Properties
IUPAC Name |
1-benzofuran-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCSNLAKMCMGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851525-10-5 | |
| Record name | (1-benzofuran-6-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Benzofuran 6 Ylboronic Acid
Precursor Synthesis and Functional Group Introduction at the 6-Position
Achieving functionalization specifically at the C6 position of the benzofuran (B130515) ring is a non-trivial challenge due to the intrinsic reactivity of the heterocyclic core. The C2 and C3 positions are generally more susceptible to electrophilic attack or deprotonation. Therefore, successful strategies often rely on constructing the benzofuran ring from a starting material where the desired functionality is already present on the benzene (B151609) ring precursor.
Direct electrophilic halogenation of the parent benzofuran ring typically yields a mixture of products with low regioselectivity for the 6-position. To overcome this, the most effective strategy involves the synthesis of the benzofuran ring from a pre-halogenated phenolic precursor. This approach ensures that the halogen is precisely located at the position that will become C6 of the final benzofuran product.
A common method starts with a 3-bromophenol (B21344) derivative, which is elaborated and then cyclized to form the benzofuran ring. For example, 2-(3-bromophenoxy)acetaldehyde (B12069644) diethyl acetal (B89532) can be synthesized from 3-bromophenol and bromoacetaldehyde (B98955) diethyl acetal. This intermediate then undergoes acid-catalyzed cyclization, often using polyphosphoric acid (PPA), to yield 6-bromobenzofuran. It is important to note that this cyclization can sometimes produce a mixture of regioisomers, including the 4-bromobenzofuran, requiring chromatographic separation.
| Starting Material | Reagents | Product(s) | Yield |
| 2-(3-bromophenoxy)acetaldehyde diethyl acetal | Polyphosphoric Acid (PPA), Toluene | 6-bromobenzofuran & 4-bromobenzofuran | 46% (6-bromo isomer) |
This interactive table summarizes a representative reaction for precursor synthesis.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. wikipedia.orgbaranlab.org The methodology relies on a directing metalation group (DMG), typically a Lewis basic functional group, that coordinates to an organolithium base (like n-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.orgunblog.fr
For the benzofuran scaffold, applying DoM to achieve functionalization at the C6 position is challenging. A directing group would need to be placed at either the C5 or C7 position. For a DMG at C5, deprotonation would be directed to the C4 and C6 positions. Regioselectivity between these two sites would then depend on factors like the specific DMG, the base used, and the presence of other substituents. However, this approach is not commonly reported for synthesizing 6-substituted benzofurans. The inherent acidity of the C2 proton often leads to preferential metalation at that site, complicating regioselective functionalization on the benzene ring of an unsubstituted benzofuran. Consequently, building the scaffold from an already functionalized benzene ring remains the more prevalent and reliable strategy.
Formation of the Carbon-Boron Bond
Once a benzofuran precursor functionalized at the 6-position (typically with a halogen) is obtained, the next critical step is the introduction of the boron moiety. Several robust methods are available for forming the C-B bond.
The Miyaura borylation is a cornerstone of modern organic synthesis for creating carbon-boron bonds. alfa-chemistry.comwikipedia.org This reaction involves the palladium-catalyzed cross-coupling of an aryl halide, such as 6-bromobenzofuran, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.comwikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a weak base like potassium acetate (B1210297) (KOAc). alfa-chemistry.comnih.gov The base is crucial as it facilitates the transmetalation step without promoting a subsequent Suzuki-Miyaura cross-coupling between the newly formed boronic ester and the starting halide. nih.gov This method is highly valued for its mild conditions and broad functional group tolerance. The resulting pinacol (B44631) boronate ester can be easily isolated and purified, serving as a stable precursor to the final boronic acid.
| Substrate | Boron Source | Catalyst / Ligand | Base | Solvent | Product |
| 6-Bromobenzofuran | Bis(pinacolato)diboron | PdCl₂(dppf) | Potassium Acetate | DMSO / Dioxane | Benzofuran-6-yl boronic acid pinacol ester |
This interactive table outlines typical conditions for the Miyaura borylation reaction.
A classic and highly efficient method for synthesizing arylboronic acids is through a lithium-halogen exchange reaction. nih.govnih.govmdpi.com This process involves treating a 6-halobenzofuran (bromo or iodo derivatives are most common) with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (typically -78 °C). mdpi.com The exchange is extremely rapid, generating a highly reactive 6-lithiobenzofuran intermediate. This intermediate is then "trapped" by the addition of an electrophilic boron source, such as triisopropyl borate (B1201080) or trimethyl borate. mdpi.com The resulting borate ester is subsequently hydrolyzed under acidic conditions during aqueous workup to yield the final benzofuran-6-ylboronic acid. This method is powerful but requires strictly anhydrous conditions and is less tolerant of sensitive functional groups compared to palladium-catalyzed methods.
Reaction Sequence:
Lithium-Halogen Exchange: 6-Bromobenzofuran + n-BuLi → 6-Lithiobenzofuran + n-BuBr
Electrophilic Trapping: 6-Lithiobenzofuran + B(OiPr)₃ → Lithium benzofuran-6-yl triisopropoxyborate
Hydrolysis: Acidic Workup → this compound
Direct C-H borylation, most notably using iridium-based catalysts, has emerged as a highly atom-economical method for synthesizing arylboronic esters. researchgate.netnih.govumich.edu This approach avoids the need for pre-functionalized halogenated substrates by directly converting a C-H bond into a C-B bond. illinois.edunih.gov However, the regioselectivity of these reactions is primarily governed by steric factors, with the borylation typically occurring at the least hindered C-H position. researchgate.netillinois.edu
In the case of the unsubstituted benzofuran scaffold, iridium-catalyzed C-H borylation shows a strong and predictable preference for the C2 position. researchgate.netumich.edu The C2 proton is the most sterically accessible and electronically activated position on the heterocyclic ring. Borylation at any position on the benzene moiety, including C6, is significantly disfavored and generally not observed. To achieve C6 borylation via a direct C-H activation strategy, one would likely need a substrate with bulky substituents at the C2, C3, C5, and C7 positions to sterically direct the catalyst to the C6 position, or a directing group at C5 or C7 that could override the inherent reactivity of the scaffold, a strategy that is still under development.
Optimization Strategies for Synthetic Protocols
The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and ensure high selectivity. Key strategies involve the refinement of reaction conditions and considerations for scaling up the process for industrial applications.
Reaction Condition Refinement for Enhanced Yield and Selectivity
The synthesis of arylboronic acids, including this compound, is often achieved through the lithiation of an aryl halide followed by borylation with a trialkyl borate. The optimization of this process is crucial for achieving high yields and minimizing the formation of byproducts.
One of the primary challenges in the lithiation-borylation sequence is the stability of the organolithium intermediate. To address this, cryogenic temperatures (typically -78 °C) are employed to ensure the chemical and configurational stability of the lithiated species. bris.ac.uk The choice of solvent is also critical, with ethereal solvents like diethyl ether (Et2O), cyclopentyl methyl ether (CPME), and tert-butyl methyl ether (TBME) being commonly used. bris.ac.uk These solvents are rigorously dried before use to prevent the quenching of the highly reactive organolithium reagent. bris.ac.uk
The choice of the borylating agent and the subsequent workup conditions also play a significant role. Trialkyl borates, such as trimethyl borate or triisopropyl borate, are common electrophiles. After the initial borylation, the resulting boronate ester is typically hydrolyzed to the desired boronic acid. The efficiency of this hydrolysis can be influenced by the pH and temperature of the reaction mixture.
Furthermore, additives can be employed to enhance the reaction. For instance, in some cases, the addition of a Lewis acid like magnesium bromide (MgBr2) can be necessary to promote the 1,2-migration in certain borylation reactions, leading to improved product formation. rsc.org
A summary of key parameters for optimization is presented in the table below:
Table 1: Key Parameters for Optimizing this compound Synthesis| Parameter | Considerations for Optimization | Potential Impact on Yield and Selectivity |
|---|---|---|
| Temperature | Maintaining cryogenic temperatures (e.g., -78 °C) during lithiation. | Prevents decomposition of the organolithium intermediate, enhancing yield and reducing side reactions. |
| Solvent | Use of anhydrous ethereal solvents (Et2O, CPME, TBME). | Ensures the stability and reactivity of the organolithium reagent. |
| Borylating Agent | Choice of trialkyl borate (e.g., trimethyl borate, triisopropyl borate). | Can influence reaction kinetics and ease of subsequent hydrolysis. |
| Additives | Introduction of Lewis acids (e.g., MgBr2) where necessary. | Can promote key reaction steps like 1,2-migration, improving conversion. |
| Workup Conditions | Control of pH and temperature during hydrolysis of the boronate ester. | Affects the efficiency of the final conversion to the boronic acid. |
Scalable Synthesis and Industrial Applicability Considerations
Transitioning the synthesis of this compound from a laboratory scale to an industrial setting presents a unique set of challenges and considerations. Key among these are process safety, efficiency, and cost-effectiveness.
Flow chemistry has emerged as a powerful tool for the scalable and safe synthesis of organolithium compounds and their subsequent borylation. acs.orgresearchgate.net This technology offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle highly reactive and unstable intermediates. By minimizing the reaction volume at any given time, flow reactors significantly reduce the risks associated with exothermic lithiation reactions.
For industrial production, the choice of raw materials and reagents is also a critical factor. The cost and availability of the starting materials, such as 6-bromobenzofuran, and the reagents used in the lithiation and borylation steps will significantly impact the economic viability of the process.
Isolation and Purity Assessment Techniques for this compound
The isolation of pure this compound from the reaction mixture is a critical step to ensure its suitability for downstream applications. A combination of extraction, crystallization, and chromatographic techniques is often employed.
Following the hydrolysis of the boronate ester, the crude this compound is typically extracted from the aqueous phase using an organic solvent. The choice of extraction solvent will depend on the solubility of the product and impurities.
Recrystallization is a common and effective method for purifying arylboronic acids. ma.edu The selection of an appropriate solvent system is crucial for successful recrystallization. The ideal solvent will dissolve the boronic acid at an elevated temperature but have limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling. For some arylboronic acids, recrystallization from hot ethanol (B145695) has been reported to be effective. nih.gov
In cases where recrystallization is not sufficient to achieve the desired purity, column chromatography may be necessary. However, the purification of boronic acids on silica (B1680970) gel can be challenging due to their polarity and potential for degradation on the stationary phase. In some instances, specialized techniques, such as using silica gel impregnated with boric acid, have been developed to improve the chromatographic purification of boronic esters. researchgate.net
The purity of the final product is assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of the compound and identifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of this compound and to detect the presence of any residual solvents or byproducts.
Advanced Mechanistic Studies of Reactions Involving Benzofuran 6 Ylboronic Acid
Elucidation of Catalytic Cycles in Cross-Coupling Processes
Benzofuran-6-ylboronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Mechanistic studies of these reactions are crucial for optimizing conditions and expanding their scope. The generally accepted catalytic cycle for these transformations involves a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
The catalytic cycle of the Suzuki-Miyaura reaction, which is representative of the cross-coupling processes involving this compound, is initiated by the active Pd(0) catalyst.
Oxidative Addition : This is typically the rate-determining step of the cycle. The catalytically active Pd(0) species reacts with an organic halide or triflate (Ar-X), inserting itself into the carbon-halogen bond. This process oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex (Ar-Pd(II)-X). The reactivity of the organic halide in this step generally follows the order of I > OTf > Br > Cl.
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. For this compound, this process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species ([Benzofuranyl-B(OH)3]⁻). This boronate then reacts with the Ar-Pd(II)-X complex, displacing the halide or pseudohalide and transferring the benzofuran-6-yl group to the palladium atom. This forms a new diorganopalladium(II) intermediate (Ar-Pd(II)-Benzofuranyl). The transmetalation step proceeds with retention of the configuration of the organic group being transferred.
Reductive Elimination : This is the final step of the cycle, where the two organic groups (the aryl group from the halide and the benzofuran-6-yl group) are coupled together, forming the desired biaryl product (Ar-Benzofuranyl). This bond formation is accompanied by the reduction of the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then enter another catalytic cycle. For reductive elimination to occur, the two organic ligands must typically be in a cis orientation on the palladium complex.
This three-step cycle—oxidative addition, transmetalation, and reductive elimination—forms the fundamental mechanistic framework for understanding the palladium-catalyzed cross-coupling reactions of this compound.
Electron-rich and sterically bulky ligands are often employed to enhance the efficiency of Suzuki-Miyaura couplings.
Electron-donating ligands increase the electron density on the palladium center. This facilitates the oxidative addition step but can slow down the reductive elimination step.
Steric bulk can promote the reductive elimination step by creating steric strain that is relieved upon product formation. It can also favor the formation of monoligated, coordinatively unsaturated Pd(0) species, which are often the most active in oxidative addition.
The choice of ligand can also influence the relative rates of the desired catalytic reaction versus undesired side reactions like protodeboronation. Highly efficient ligands that promote a rapid catalytic turnover ensure that the cross-coupling reaction proceeds much faster than the decomposition of the boronic acid. Studies on various Suzuki-Miyaura couplings have shown that the choice of ligand is crucial for achieving high yields and maintaining the stereochemical integrity of the products, especially with challenging substrates. For heteroaromatic boronic acids, specific palladium-ligand combinations, such as Pd(OAc)₂ with SPhos, have been developed to minimize side reactions.
| Ligand Property | Effect on Oxidative Addition | Effect on Transmetalation | Effect on Reductive Elimination | Overall Impact |
|---|---|---|---|---|
| Electron-Donating | Generally accelerates | Can be complex; may facilitate formation of active species | Generally slows | Enhances catalyst activity for oxidative addition, a key step for less reactive halides (e.g., chlorides). |
| Electron-Withdrawing | Generally slows | May be accelerated if rate-limiting step is dissociation from Pd(II) | Generally accelerates | Less commonly used but can be beneficial if reductive elimination is rate-limiting. |
| Increased Steric Bulk | Promotes formation of active monoligated Pd(0) species, accelerating the reaction | Can hinder approach of boronate to the Pd center | Generally accelerates due to relief of steric strain | Often leads to highly active catalysts that promote fast turnover rates. |
| Bite Angle (for bidentate ligands) | Smaller bite angles can favor this step | Complex effects | Larger bite angles generally accelerate this step | Optimizing the bite angle is a key strategy in ligand design for controlling reactivity and selectivity. |
Stability and Decomposition Pathways of this compound
A significant challenge in the application of arylboronic acids, including heteroaromatic variants like this compound, is their limited stability under certain reaction conditions. The primary decomposition pathway is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.
Protodeboronation is an undesired side reaction that consumes the boronic acid, leading to reduced yields in cross-coupling reactions. The kinetics of this process are highly dependent on factors such as pH, temperature, solvent, and the electronic properties of the aryl group.
Mechanistic studies on a wide range of arylboronic acids have revealed several distinct pathways for protodeboronation:
Acid-Catalyzed Pathway : At low pH, the reaction can proceed via electrophilic ipso-substitution on the aromatic ring, where a proton replaces the boronic acid group.
Base-Catalyzed Pathway : Under basic conditions, which are common for Suzuki-Miyaura coupling, the boronic acid exists in equilibrium with its more reactive tetrahedral boronate form ([ArB(OH)₃]⁻). This species is more susceptible to protodeboronation. For many arylboronic acids, the reaction rate reaches a maximum at high pH where the boronate is the predominant species.
Uncatalyzed Pathway : Direct reaction with water can also occur, though this is typically very slow for simple arylboronic acids.
Self-Catalyzed Pathway : For some boronic acids, the rate of protodeboronation peaks around the pKa of the boronic acid, where both the free acid and its conjugate boronate are present in significant concentrations. This suggests a mechanism where the boronic acid itself catalyzes the decomposition of the boronate.
The electronic nature of the benzofuran (B130515) ring system influences the susceptibility of this compound to protodeboronation. Heteroarylboronic acids, particularly those with the boron atom adjacent to a heteroatom, can be especially prone to this decomposition pathway. Kinetic studies have shown that the half-lives for protodeboronation can vary by many orders of magnitude depending on the specific aryl group and the pH.
| Factor | Influence on Protodeboronation Rate | General Observation |
|---|---|---|
| pH | Highly influential | Rates are often minimized at neutral or slightly acidic pH and increase significantly in strongly basic or acidic media. |
| Temperature | Increases rate | Higher temperatures accelerate decomposition, requiring a balance with the desired coupling reaction rate. |
| Aryl Substituents | Electronic effects are significant | Electron-withdrawing groups can accelerate base-catalyzed protodeboronation. Ortho substituents can also increase the rate due to steric effects. |
| Solvent | Can affect mechanism and rates | Aqueous and protic solvents can provide a proton source, facilitating decomposition. |
| Base | Crucial in base-mediated pathways | The type and concentration of base affect the concentration of the reactive boronate species. |
Given the detrimental impact of protodeboronation, several strategies have been developed to mitigate this decomposition and improve the utility of sensitive boronic acids like this compound.
Use of Boronic Esters : Converting the boronic acid to a boronic ester, such as a pinacol (B44631) or N-methyliminodiacetic acid (MIDA) ester, can significantly enhance stability. These esters protect the reactive C-B bond from premature hydrolysis and protodeboronation. MIDA boronates, in particular, are stable crystalline solids that can be used in "slow-release" strategies, where the active boronic acid is generated in situ under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.
Organotrifluoroborates : Potassium aryltrifluoroborates (ArBF₃K) are another class of stable, crystalline derivatives. They are generally more resistant to protodeboronation than the corresponding boronic acids and can be used directly in cross-coupling reactions.
Optimization of Reaction Conditions :
Catalyst System : Employing highly active catalysts with robust ligands that promote rapid cross-coupling is a key strategy. If the rate of the desired reaction is much faster than the rate of protodeboronation, the decomposition becomes negligible.
Solvent and Base : Using aprotic solvents can reduce the availability of protons that lead to decomposition. Careful selection of the base is also critical, as excessively harsh basic conditions can accelerate protodeboronation.
Temperature : Performing reactions at the lowest possible temperature that still allows for an efficient coupling reaction can help to minimize thermal decomposition.
Anhydrous Conditions : For boronic acids that are particularly sensitive to hydrolysis, conducting the coupling reaction under anhydrous conditions using boronic esters and an anhydrous base (e.g., Cs₂CO₃ or K₃PO₄) can completely circumvent the aqueous decomposition pathway.
By employing these strategies, the challenges associated with the instability of this compound can be effectively managed, enabling its successful application in complex molecule synthesis.
Applications of Benzofuran 6 Ylboronic Acid in Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The primary application of benzofuran-6-ylboronic acid lies in the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of organic molecules. It serves as a nucleophilic partner in several key reactions, allowing for the direct attachment of the benzofuran-6-yl moiety to other organic fragments.
The Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between the benzofuran (B130515) ring and various sp²-hybridized carbon atoms of organic halides or triflates. The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of coupling partners. nih.govyoutube.com
This compound readily couples with a wide array of aryl and heteroaryl electrophiles, such as bromides, chlorides, and iodides. nih.govresearchgate.net This transformation is a convergent and efficient method for assembling molecules containing a benzofuran ring linked to another aromatic or heteroaromatic system. For instance, the coupling of 1H-indol-6-yltrifluoroborate, a derivative of the corresponding boronic acid, with 4-chlorobenzonitrile (B146240) proceeds in excellent yield, demonstrating the utility of this reaction in linking different heterocyclic systems. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom. nih.gov
| Boronic Acid Derivative | Electrophile | Catalyst System | Base | Solvent | Yield (%) |
| Potassium 1H-indol-6-yltrifluoroborate | 4-Chlorobenzonitrile | 1.5 mol % Pd(OAc)₂, 3.0 mol % SPhos | K₂CO₃ | Toluene/H₂O | 95% nih.gov |
| Potassium 1H-indol-6-yltrifluoroborate | 4-Bromoacetophenone | 1.5 mol % Pd(OAc)₂, 3.0 mol % SPhos | K₂CO₃ | Toluene/H₂O | 96% nih.gov |
| Benzofuran-2-ylboronic acid** | 4-Chlorobenzonitrile | 1.5 mol % Pd(OAc)₂, 3.0 mol % RuPhos | K₂CO₃ | Toluene/H₂O | 92% nih.gov |
* Data for a structurally related indolyltrifluoroborate is used to illustrate typical reaction conditions and yields in heteroaryl couplings. ** Data for a different isomer (benzofuran-2-yl) is shown to exemplify the general reactivity of benzofuran boronic acids with aryl halides.
The Suzuki-Miyaura reaction using this compound is a cornerstone for the synthesis of complex biaryl and heterobiaryl structures. These motifs are prevalent in natural products, pharmaceuticals, and advanced materials. nih.gov The ability to connect the benzofuran core to other intricate cyclic systems in a single, high-yielding step makes this method highly valuable in drug discovery and development. For example, heterobiaryls are ubiquitous in pharmacologically active compounds, and the Suzuki-Miyaura reaction provides a direct and convergent route to these important molecular scaffolds. nih.gov The reaction's robustness allows for its application late in a synthetic sequence, enabling the diversification of complex molecules.
Boronic acids are fundamental building blocks for the synthesis of Covalent Organic Frameworks (COFs), which are crystalline, porous polymers with well-defined structures. rsc.orgresearchgate.net this compound, with its rigid and conjugated structure, can be envisioned as a potential monomer in the formation of boronic-acid-derived COFs. rsc.org These materials are created through condensation polymerization reactions, often forming boronate ester linkages. rsc.orgnih.gov The resulting frameworks can possess unique electronic and photophysical properties due to the extended π-conjugation, making them suitable for applications in gas storage, catalysis, and optoelectronics.
The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound to form substituted amines. organic-chemistry.orgwikipedia.orgacs.org This reaction is notable for its operational simplicity and its ability to generate molecular complexity in a single step. nih.gov this compound can serve as the nucleophilic component, transferring the benzofuran-6-yl group to an in-situ formed iminium ion.
A key advantage of the Petasis reaction is its potential for stereoselectivity, enabling the synthesis of chiral amines and non-natural α-amino acids. organic-chemistry.orgnih.gov When a chiral amine or a carbonyl compound containing a stereocenter (such as an α-hydroxy aldehyde) is used, the reaction can proceed with high diastereoselectivity. wikipedia.org The use of this compound in this context allows for the incorporation of the benzofuran moiety into chiral amine or amino acid structures, which are valuable scaffolds in medicinal chemistry. rsc.orgnih.gov The reaction to form α-amino acids is particularly noteworthy as it often proceeds by reacting the boronic acid, an amine, and glyoxylic acid. organic-chemistry.org
| Boronic Acid | Amine Component | Carbonyl Component | Product Type | Key Feature |
| This compound | Secondary Amine | Paraformaldehyde | Allylamine derivative | Efficient C-C bond formation acs.org |
| This compound | Primary Amine | Glyoxylic Acid | α-Amino acid derivative | Direct synthesis of unnatural amino acids organic-chemistry.org |
| This compound | Chiral Amine | Aldehyde | Chiral functionalized amine | Potential for high diastereoselectivity wikipedia.org |
Boron-Catalyzed Functionalizations
While palladium and other transition metals have traditionally dominated cross-coupling reactions, there is a growing interest in developing more sustainable and environmentally friendly methods. Boron-catalyzed reactions represent a significant step in this direction, and boronic acids themselves can participate in or be products of these transformations.
A notable advancement in sustainable chemistry is the development of transition-metal-free cross-coupling reactions. Research has demonstrated an efficient and convenient reaction between allylic alcohols and various boronic acids, catalyzed by Tris(pentafluorophenyl)borane, B(C₆F₅)₃. This method avoids the use of expensive and toxic transition metal catalysts, offering excellent atom and step economy. The reaction proceeds under mild conditions and shows broad substrate scope with high regioselectivity.
In a study exploring the scope of this transformation, various arylboronic acids, including isomers like benzofuran-2-boronic acid and benzofuran-3-boronic acid, successfully yielded the desired arylated products in good to excellent yields. This demonstrates the utility of the benzofuran scaffold in such boron-catalyzed C-C bond-forming reactions. The reaction is proposed to proceed through the coordination of the B(C₆F₅)₃ catalyst with the alcohol, generating a carbocation intermediate which then reacts with the boronic acid.
The table below summarizes the results for the B(C₆F₅)₃-catalyzed cross-coupling of (E)-1,3-diphenylprop-2-en-1-ol with various boronic acids, illustrating the reaction's versatility.
| Boronic Acid Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-1,3-diphenylprop-1-ene | 91% | |
| (4-(Methylthio)phenyl)boronic acid | 1,3-diphenyl-3-(4-(methylthio)phenyl)prop-1-ene | 90% | |
| (4-Methoxynaphthalen-1-yl)boronic acid | 1-((1,3-diphenylallyl)oxy)-4-methoxynaphthalene | 75% | |
| Benzofuran-2-boronic acid | 2-(1,3-Diphenylallyl)benzofuran | 58% | |
| Benzofuran-3-boronic acid | 3-(1,3-Diphenylallyl)benzofuran | 72% | |
| (E)-styrylboronic acid | (3E,5E)-1,3,5-triphenylpenta-1,3-diene | 84% |
Strategic Building Block for Diverse Molecular Architectures
Boronic acids are exceptionally useful as building blocks and synthetic intermediates due to their stability, versatile reactivity, and relatively low toxicity. This compound, in particular, serves as a precursor for molecules with significant applications in medicine, agriculture, and materials science.
The benzofuran nucleus is a fundamental structural unit in a vast number of biologically active compounds, both natural and synthetic. Derivatives of benzofuran exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Consequently, benzofuran-containing boronic acids are valuable intermediates in medicinal chemistry programs.
A prominent example is the synthesis of Lifitegrast, a drug used for the treatment of dry eye disease. A key intermediate in the synthesis of Lifitegrast is Benzofuran-6-carboxylic acid. This compound can be readily converted to this carboxylic acid, highlighting its strategic importance in the pharmaceutical industry. The benzofuran scaffold is also being explored for developing potent inhibitors of enzymes like Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor in tuberculosis.
The versatility of the benzofuran scaffold is evident in the range of approved drugs and clinical candidates that contain this moiety.
| Compound Name | Therapeutic Area | Significance of Benzofuran Core | Reference |
|---|---|---|---|
| Amiodarone | Antiarrhythmic | Core structural component responsible for activity. | |
| Lifitegrast | Dry Eye Disease | Contains a Benzofuran-6-carboxylic acid fragment. | |
| Vilazodone | Antidepressant | Features a benzofuran ring linked to a piperazine (B1678402) moiety. | |
| Darifenacin | Overactive Bladder | Incorporates a 2,3-dihydrobenzofuran (B1216630) carboxamide structure. |
The application of benzofuran derivatives extends beyond pharmaceuticals into agrochemicals and material science. In the field of agrochemical discovery, boronic acid derivatives are gaining attention. Studies have shown that incorporating certain aromatic structures, including the benzofuran ring, can significantly enhance the antifungal activity of phenylboronic acid derivatives against various plant pathogens. This suggests that this compound is a promising precursor for the development of new, effective fungicides.
In material science, benzofuran-based compounds are utilized for their unique electronic and photophysical properties. They serve as building blocks for organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent probes. The ability to functionalize the benzofuran core through the boronic acid handle allows for the fine-tuning of these properties, making this compound a valuable precursor in the synthesis of advanced organic materials.
Derivatization and Functional Group Interconversion Strategies
A key advantage of boronic acids in organic synthesis is the ability to transform the boronic acid group into a wide array of other functional groups. This functional group interconversion (FGI) capability makes this compound a highly versatile synthetic intermediate.
The most common reaction of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which forms new carbon-carbon bonds. Beyond this, the boronic acid moiety can be converted into other valuable functionalities. For example, oxidation of the C-B bond can yield phenols (hydroxyl group), while treatment with halides under specific conditions can lead to the corresponding aryl halides. These transformations allow chemists to introduce a diverse range of substituents onto the benzofuran-6-yl scaffold, enabling the synthesis of a wide library of derivatives for further investigation.
The table below outlines some common functional group interconversions possible from an arylboronic acid.
| Starting Functional Group | Target Functional Group | Typical Reagents/Conditions | Reaction Type |
|---|---|---|---|
| -B(OH)₂ (Boronic Acid) | -Ar' (Aryl) | Ar'-X, Pd catalyst, Base | Suzuki Coupling |
| -B(OH)₂ (Boronic Acid) | -OH (Phenol) | H₂O₂, NaOH | Oxidation |
| -B(OH)₂ (Boronic Acid) | -Cl, -Br, -I (Halide) | NCS, NBS, NIS or CuX₂ | Halogenation |
| -B(OH)₂ (Boronic Acid) | -NH₂ (Amine) | NH₂OSO₃H or NaN₃ then reduction | Amination |
| -B(OH)₂ (Boronic Acid) | -H (Protodeboronation) | Acid, Base, or Ag₂O | Protodeboronation |
Role of Benzofuran 6 Ylboronic Acid in Medicinal Chemistry and Chemical Biology
Design and Synthesis of Bioactive Compounds
The benzofuran (B130515) moiety is a core component in many biologically active natural and synthetic compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. nih.govmdpi.com Benzofuran-6-ylboronic acid serves as a key building block, enabling chemists to construct more elaborate benzofuran derivatives for therapeutic applications.
This compound is a versatile intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. nih.govacs.org This reaction is a powerful method for forming carbon-carbon bonds, allowing for the attachment of various molecular fragments to the 6-position of the benzofuran core. acs.orgresearchgate.net The ability to use aryl boronic acids to construct complex molecular architectures is fundamental in drug discovery, enabling the synthesis of libraries of novel compounds for biological screening. nih.govacs.org For instance, substituted aryl boronic acids can be reacted with other organic molecules under rhodium- or palladium-based catalysis to generate diverse and complex benzofuran skeletons, which are then evaluated for pharmacological activity. nih.govacs.org
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer, making them important targets for drug development. nih.gov Benzofuran-based molecules have been identified as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), mammalian Target of Rapamycin (mTOR), and Cyclin-Dependent Kinase 2 (CDK2). rsc.orgresearchgate.netnih.gov
The synthesis of these complex kinase inhibitors often employs this compound as a key starting material. Through Suzuki-Miyaura coupling, different chemical groups can be attached to the benzofuran scaffold to optimize binding affinity and selectivity for the target kinase. nih.gov This synthetic strategy allows for systematic modifications to the molecule to enhance its therapeutic properties.
Table 1: Examples of Benzofuran Derivatives as Kinase Inhibitors This table presents examples of kinase inhibitor classes that can be synthesized using benzofuran boronic acids as key intermediates.
| Target Kinase | Benzofuran Derivative Class | Therapeutic Area |
| VEGFR-2 | Chalcone and thiopyrimidine benzofurans rsc.org | Cancer |
| mTOR | Substituted benzofurans nih.gov | Cancer |
| CDK2/GSK-3β | Oxindole-based benzofuran hybrids rsc.org | Cancer |
Contribution to Anticancer Activity Research of Benzofuran Derivatives
The benzofuran scaffold is a privileged structure in the development of anticancer agents. nih.govresearchgate.net Extensive research has focused on synthesizing and evaluating novel benzofuran derivatives for their cytotoxicity against a wide range of human cancer cell lines. nih.govrsc.orgsemanticscholar.orgtandfonline.com These studies have shown that modifications at various positions on the benzofuran ring can lead to compounds with significant antiproliferative activity. rsc.orgtandfonline.com
This compound plays a foundational role in this research by providing a reactive handle for synthesizing these novel derivatives. nih.govacs.org Chemists can introduce diverse functional groups onto the benzofuran core, leading to the discovery of compounds with improved potency and selectivity against cancer cells. nih.govsemanticscholar.org The table below summarizes the cytotoxic activity of several synthesized benzofuran derivatives against various cancer cell lines, highlighting the importance of creating diverse molecular structures for anticancer screening.
| Derivative Class | Cancer Cell Line | Reported IC₅₀ Values |
| Benzofuran-chalcone derivatives rsc.org | A-549 (Lung), MCF-7 (Breast) | 2.74 µM, 3.22 µM |
| 3-methyl-benzofuran-2-carboxylic acid amides tandfonline.com | A549 (Lung), MCF-7 (Breast) | 0.858 µM, 2.07 µM |
| Oxindole-based benzofuran hybrids rsc.org | MCF-7 (Breast), T-47D (Breast) | 2.27 µM, 3.82 µM |
| Piperazine-based benzofuran derivatives rsc.org | A549 (Lung), K562 (Leukemia) | 25.15 µM, 29.66 µM |
Chemical Biology Applications
The boronic acid group of this compound possesses unique chemical properties that are exploited in the field of chemical biology, particularly for molecular recognition and sensing.
A defining characteristic of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as saccharides (sugars) and glycoproteins. acs.orgnih.govnih.govnih.gov This interaction results in the formation of a five- or six-membered cyclic boronate ester. nih.govresearchgate.netbath.ac.uk The formation and cleavage of this bond are often dependent on pH, allowing for controllable binding and release. researchgate.net This reversible covalent chemistry is the cornerstone for developing chemical sensors that can detect the presence of biologically important diol-containing molecules. acs.orgnih.govbath.ac.uk
The diol-binding property of boronic acids is frequently harnessed to create biosensors and molecular probes. nih.govnih.gov By attaching a reporter molecule, such as a fluorophore, to the benzofuran scaffold, a sensor can be constructed where the binding event is translated into a detectable signal. nih.govnih.gov Benzofuran derivatives themselves can possess fluorescent properties, making them attractive scaffolds for such probes. nih.govnih.govchemisgroup.usscispace.com
In a typical design for a fluorescent probe, the boronic acid group is positioned near a fluorophore. nih.gov In its unbound state, the fluorescence may be quenched. When the boronic acid binds to a target diol, a conformational or electronic change occurs that disrupts the quenching mechanism, leading to an increase in fluorescence intensity (a "turn-on" response). acs.org This principle has been used to design a variety of probes for detecting saccharides and other biologically relevant molecules. nih.govnih.gov The specific use of benzofuran-2-boronic acid to create a fluorescent sensor for palladium ions demonstrates the utility of combining the benzofuran scaffold with a boronic acid for sensing applications. chemisgroup.us
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The systematic modification of the this compound scaffold has been a key strategy in elucidating the structural requirements for biological activity. These studies have primarily focused on understanding how different substituents on the benzofuran ring influence the compound's interaction with biological targets, thereby affecting its efficacy and selectivity.
While comprehensive SAR studies focusing exclusively on a wide array of this compound derivatives are still emerging in publicly available literature, the broader investigation of substituted benzofurans provides critical insights that are applicable to this specific scaffold. Research on various benzofuran derivatives has consistently highlighted the importance of the substitution pattern on the benzofuran nucleus for their biological activities, which span anticancer, antimicrobial, and enzyme inhibitory effects. semanticscholar.orgnih.govnih.gov
For instance, in the context of anticancer activity, the introduction of different functional groups at various positions of the benzofuran ring has been shown to significantly modulate cytotoxicity. nih.gov Studies on related benzofuran structures have demonstrated that the nature and position of substituents can influence crucial factors such as cell permeability, target binding affinity, and metabolic stability.
In a study focused on benzofuran derivatives as potential anticancer agents, the substitution at the C-2 and C-6 positions of the benzofuran ring was found to be a critical determinant of their cytotoxic effects against various cancer cell lines. nih.gov Although this study did not specifically use a boronic acid at the 6-position, the findings underscore the sensitivity of this position to substitution and its role in modulating biological activity.
To illustrate the impact of substitution on the benzofuran core, the following table summarizes hypothetical SAR data based on general principles observed in benzofuran chemistry, demonstrating how modifications could potentially influence the inhibitory activity of this compound derivatives against a generic kinase target.
| Compound | R1 (2-position) | R2 (3-position) | R3 (5-position) | Kinase Inhibitory Activity (IC50, µM) |
|---|---|---|---|---|
| 1 | -H | -H | -H | 50 |
| 2 | -CH3 | -H | -H | 25 |
| 3 | -Phenyl | -H | -H | 10 |
| 4 | -H | -Br | -H | 40 |
| 5 | -H | -H | -Cl | 15 |
| 6 | -Phenyl | -H | -Cl | 5 |
This table is a hypothetical representation to illustrate potential SAR trends and is not based on experimentally verified data for this compound derivatives.
The boronic acid group at the 6-position is a key feature, known for its ability to form reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of various enzymes. nih.gov This interaction is a cornerstone of the mechanism of action for many boronic acid-containing drugs. Therefore, SAR studies of this compound derivatives would critically assess how modifications to other parts of the scaffold affect this key interaction. For example, the electronic properties of substituents on the benzofuran ring could influence the acidity of the boronic acid and its ability to engage with its target.
Further detailed research focusing specifically on the synthesis and biological evaluation of a diverse library of this compound derivatives is necessary to fully delineate the structure-activity relationships. Such studies would involve the systematic variation of substituents at the 2-, 3-, 4-, 5-, and 7-positions of the benzofuran ring and the subsequent assessment of their impact on a range of biological targets. The data generated from these investigations will be instrumental in the rational design of next-generation therapeutic agents based on the this compound scaffold.
Computational and Theoretical Investigations of Benzofuran 6 Ylboronic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the molecular properties of Benzofuran-6-ylboronic acid from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Energy Gaps)
The electronic behavior of a molecule is governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and electronic transitions. wikipedia.org The most important of these orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. bhu.ac.in A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzofuran (B130515) Derivative (Note: Data is hypothetical for this compound, based on typical values for related structures.)
| Parameter | Energy (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. |
| ELUMO | -1.40 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. |
| Energy Gap (ΔE) | 4.85 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
These values are crucial for understanding the molecule's electronic transitions, which can be correlated with UV-Vis absorption spectra. nih.gov
Reactivity Predictions and Transition State Analysis
Quantum chemical calculations are instrumental in predicting the reactivity of this compound. By mapping the molecular electrostatic potential (MEP), researchers can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. bhu.ac.in For this compound, the oxygen atoms of the furan (B31954) ring and the boronic acid's hydroxyl groups would likely be regions of negative potential (nucleophilic), while the boron atom and hydrogen atoms would be areas of positive potential (electrophilic).
Furthermore, DFT can be used to model reaction mechanisms and calculate the energies of transition states. nih.gov This is particularly valuable for understanding reactions involving the boronic acid group, such as the Suzuki-Miyaura coupling, where this compound would serve as a key reagent. acs.org Theoretical calculations can elucidate the reaction pathway, determine activation energies, and predict the stability of intermediates, providing a detailed picture of the reaction dynamics at a molecular level. semanticscholar.org Studies on other benzofuran systems have successfully used these methods to explain reaction regioselectivity. nih.gov
Molecular Dynamics and Docking Studies
When a molecule has potential biological activity, molecular dynamics (MD) and docking simulations are employed to study its interactions with biological macromolecules like proteins or DNA. researchgate.net Benzofuran derivatives are known to possess a wide range of biological activities, and the boronic acid functional group can form reversible covalent bonds with active site residues (like serine) in enzymes, making it a valuable pharmacophore. nih.govencyclopedia.pub
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. aip.org For this compound, docking studies could be performed to screen for potential protein targets, such as enzymes implicated in cancer or other diseases. nih.govaip.org These simulations calculate a binding affinity or docking score, which estimates the strength of the interaction.
Following docking, Molecular Dynamics (MD) simulations can be run to analyze the stability of the ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into conformational changes and the persistence of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
DFT and time-dependent DFT (TD-DFT) methods are highly effective for predicting various spectroscopic properties of molecules. semanticscholar.org Theoretical calculations of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and electronic absorption spectra (UV-Vis) can be performed for this compound. nih.govnih.gov
These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral features. For example, calculated vibrational frequencies can be correlated with experimental IR and Raman peaks to assign specific bond stretches and bends. semanticscholar.org Similarly, calculated NMR chemical shifts help in the assignment of complex experimental spectra. semanticscholar.org TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., HOMO→LUMO), which can be directly compared with experimental UV-Vis spectra. researchgate.net
Solid-State and Supramolecular Interactions in Benzofuran Derivatives
Computational methods can be used to investigate these non-covalent interactions. Hirshfeld surface analysis, for example, can map and quantify intermolecular contacts within a crystal lattice, highlighting the key interactions responsible for the crystal packing. nih.gov For this compound, these analyses would likely reveal strong O-H···O hydrogen bonds between the boronic acid moieties, as well as potential π–π stacking interactions involving the aromatic benzofuran rings. Understanding these supramolecular interactions is crucial as they influence physical properties such as melting point, solubility, and solid-state fluorescence. bohrium.com
Future Research Directions and Emerging Opportunities for Benzofuran 6 Ylboronic Acid
Development of Innovative and Sustainable Synthetic Routes
The future synthesis of benzofuran-6-ylboronic acid is geared towards greener and more efficient methodologies. Traditional synthetic routes often involve multi-step processes with harsh reagents. Emerging research is focused on developing sustainable alternatives that minimize waste and energy consumption.
One promising avenue is the exploration of biocatalysis, utilizing enzymes or whole-cell systems to perform key synthetic steps under mild conditions. For instance, the asymmetric bioreduction of a precursor ketone using a biocatalyst like Lactobacillus paracasei has been demonstrated for other benzofuran (B130515) derivatives, achieving high yields and excellent enantioselectivity. nih.gov This approach offers a green alternative to conventional chemical reductions.
Furthermore, advancements in flow chemistry are expected to provide more controlled and scalable synthetic processes. Continuous-flow reactors can enhance reaction efficiency, improve safety, and allow for the seamless integration of multiple synthetic steps, leading to a more streamlined and sustainable production of this compound. Recent work on the synthesis of benzofuran-6-carboxylic acid, a closely related intermediate, has highlighted the potential for developing low-carbon footprint manufacturing processes. researchgate.netresearchgate.net
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound. Palladium- and rhodium-based catalysts have shown considerable promise in the synthesis of benzofuran derivatives. researchgate.netnih.govnih.govacs.org
Future research will likely focus on:
Palladium Catalysis: Improving palladium-catalyzed Miyaura borylation by optimizing ligands and bases can lead to milder reaction conditions and lower catalyst loadings. upenn.eduresearchgate.net The development of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), offers advantages in terms of catalyst stability, ease of separation, and recyclability, contributing to more sustainable processes. nih.gov
Rhodium Catalysis: Rhodium-catalyzed reactions, including tandem arylation-cyclization and direct vinylene annulation, are emerging as powerful tools for the selective synthesis of functionalized benzofurans. researchgate.netnih.govrsc.org Further exploration of rhodium catalysts could lead to novel and highly regioselective methods for the synthesis of this compound and its derivatives.
Nickel Catalysis: Nickel-catalyzed borylation presents a cost-effective alternative to palladium catalysis. Recent studies have demonstrated the ability of nickel catalysts to mediate the insertion of boron into the C2-O bond of benzofurans, opening up new synthetic pathways. acs.org
The design of novel ligands that can fine-tune the activity and selectivity of these metal catalysts will be a key area of investigation. Additionally, the use of dual catalytic systems, combining two different metals or a metal and an organocatalyst, could enable unprecedented transformations and provide access to a wider range of this compound derivatives.
Advanced Applications in Targeted Drug Delivery Systems and Diagnostics
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.commdpi.comdntb.gov.uajocpr.com this compound is a key building block for the synthesis of novel therapeutic agents.
Future research in this area will likely concentrate on:
Targeted Cancer Therapy: Benzofuran derivatives have been investigated as inhibitors of various cancer-related targets, such as mTOR and kinases. nih.govresearchgate.net The boronic acid functionality of this compound can be exploited for targeted drug delivery. For example, it can be used to design proteasome inhibitors or to develop compounds that selectively accumulate in cancer cells.
Diagnostic Imaging Agents: Boronic acids are known to interact with sugars, a property that can be utilized for diagnostic purposes. grafiati.com A significant emerging application is in the development of Positron Emission Tomography (PET) imaging agents. Fluorinated benzofuran derivatives have shown promise for imaging β-amyloid plaques in Alzheimer's disease. nih.gov this compound can serve as a precursor for the synthesis of novel PET tracers for various diseases, including cancer, by enabling the introduction of fluorine-18. researchgate.netnih.gov
The ability to functionalize the benzofuran core at the 6-position provides opportunities to attach targeting moieties or imaging labels, paving the way for the development of theranostic agents that combine both diagnostic and therapeutic functions in a single molecule.
Integration into Advanced Materials Science and Optoelectronic Devices (e.g., organic semiconductors, squaraine dyes)
The unique photophysical and electronic properties of the benzofuran ring system make it an attractive component for advanced materials. This compound can be used as a versatile building block to construct novel organic materials with tailored properties.
Key areas of future research include:
Organic Semiconductors: Benzofuran derivatives are being explored for their potential in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). heegermaterials.commdpi.comresearchgate.netresearchgate.net The incorporation of the benzofuran moiety can enhance the thermal stability, charge transport properties, and luminescence efficiency of organic semiconductors. This compound can be used in Suzuki coupling reactions to synthesize extended π-conjugated systems for these applications.
Squaraine Dyes: Squaraine dyes are a class of organic dyes with strong absorption in the near-infrared (NIR) region, making them suitable for various optoelectronic applications. nih.govacs.org Benzofuran boronic acids have been used to synthesize novel squaraine dyes with D-A-D (donor-acceptor-donor) structures. nih.govacs.org These dyes have shown potential as organic semiconductors in OFETs. nih.govacs.org Future work could involve the synthesis of squaraine dyes incorporating this compound to fine-tune their optical and electronic properties for applications in organic photovoltaics and nonlinear optics. mdpi.commdpi.com
The ability to modify the electronic properties of these materials by introducing substituents at the 6-position of the benzofuran ring opens up exciting possibilities for the design of next-generation organic electronic devices.
Sophisticated Analytical and Characterization Methodologies (e.g., advanced NMR, HRMS, FTIR, AFM)
As the complexity of this compound derivatives and their applications grows, the need for advanced analytical and characterization techniques becomes increasingly important.
Future research will rely on a combination of sophisticated methodologies:
Advanced NMR and Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of newly synthesized compounds. mdpi.commdpi.com Advanced nuclear magnetic resonance (NMR) techniques, including 2D NMR (COSY, HSQC, HMBC), are crucial for the unambiguous structural elucidation of complex benzofuran derivatives. chemicalbook.comchemicalbook.comnih.gov These techniques provide detailed information about the connectivity of atoms within the molecule.
Spectroscopic Techniques: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. UV-Vis spectroscopy is employed to study the photophysical properties of benzofuran-containing materials, such as their absorption and emission characteristics.
Microscopy Techniques: Atomic force microscopy (AFM) can be used to investigate the surface morphology and nanoscale organization of thin films of benzofuran-based materials, which is critical for understanding their performance in electronic devices.
The combination of these advanced analytical techniques will be instrumental in establishing structure-property relationships and guiding the rational design of new this compound-based molecules with desired functionalities.
Q & A
Q. What are the recommended synthetic routes for Benzofuran-6-ylboronic acid, and what are the critical steps in its preparation?
this compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, where boronic acid derivatives react with halogenated benzofuran precursors. Key steps include:
- Halogenation : Introduce a halogen (e.g., bromine) at the 6-position of benzofuran using electrophilic substitution.
- Transmetalation : React the halogenated benzofuran with a boronic acid precursor (e.g., bis(pinacolato)diboron) under palladium catalysis.
- Purification : Use column chromatography or recrystallization to isolate the product . Critical parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., THF or DMF), and reaction temperature (60–100°C) .
Q. How is the structure of this compound validated, and what analytical techniques are essential?
Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the boronic acid proton typically appears as a broad peak at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₈H₇BO₃, MW 161.95) .
- Infrared (IR) Spectroscopy : Detect B-O and B-C stretching vibrations (~1350 cm⁻¹ and ~1480 cm⁻¹, respectively) .
Q. What are the optimal storage conditions to maintain the stability of this compound?
Store the compound at –20°C in a sealed, moisture-free container under inert gas (e.g., argon). Boronic acids are prone to hydrolysis; desiccants like silica gel should be included in storage vials .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound to minimize side products?
Optimization strategies include:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to balance reactivity and selectivity .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to assess coupling efficiency. DMF often enhances solubility but may increase protodeboronation .
- Base Selection : Use weak bases (e.g., K₂CO₃) to avoid decomposition of the boronic acid .
- Kinetic Monitoring : Track reaction progress via TLC or HPLC to identify intermediate byproducts .
Q. How can contradictory solubility or stability data for this compound in different solvents be resolved?
Contradictions often arise from solvent purity or moisture content. To address this:
- Solvent Pre-treatment : Dry solvents over molecular sieves or distill under inert atmosphere.
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C for 24 hours) in DMSO, THF, and ethanol. Monitor via NMR for hydrolysis (disappearance of B-OH signals) .
- Quantitative Analysis : Use UV-Vis spectroscopy to measure solubility limits and compare with computational predictions (e.g., COSMO-RS models) .
Q. What experimental design principles should guide the use of this compound in multi-step syntheses?
- Modularity : Design synthetic pathways where the boronic acid is introduced late-stage to avoid premature degradation.
- Orthogonal Protection : Protect reactive sites (e.g., boronic acid with pinacol ester) during earlier steps .
- Scale-Up Considerations : Evaluate solvent volumes and catalyst loading for reproducibility. For example, reduce Pd catalyst to 0.5 mol% in large-scale reactions to limit metal contamination .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting catalytic activity data in this compound-mediated reactions?
- Control Experiments : Replicate reactions under identical conditions to confirm reproducibility.
- Cross-Validation : Compare results with structurally similar boronic acids (e.g., 2-fluorophenylboronic acid) to isolate electronic effects .
- Statistical Tools : Apply ANOVA or t-tests to assess significance of catalytic variations (e.g., Pd vs. Ni catalysts) .
Q. What methodologies are recommended for quantifying trace impurities in this compound batches?
- HPLC-MS : Use reverse-phase columns (C18) with a mobile phase of acetonitrile/water (0.1% formic acid) to separate and identify impurities.
- Elemental Analysis : Measure boron content via ICP-MS to confirm stoichiometry .
- NMR Dilution Experiments : Dilute samples in deuterated solvents to enhance signal resolution for minor peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
